Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate

Catalog No.
S3246192
CAS No.
2169221-53-6
M.F
C12H22N2O2
M. Wt
226.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-car...

CAS Number

2169221-53-6

Product Name

Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate

IUPAC Name

tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate

Molecular Formula

C12H22N2O2

Molecular Weight

226.32

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9(13)8-4-5-10(8)14/h8-10H,4-7,13H2,1-3H3

InChI Key

STNLXBOEVNCCSZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C2C1CC2)N

solubility

not available

Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound characterized by its unique structure that includes a tert-butyl group, an amino group, and a carboxylate moiety. The compound has the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of 226.32 g/mol. Its IUPAC name is tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate, and it is identified by the CAS number 1932425-14-3 . The compound's structure features a bicyclic framework, which contributes to its biological activity and potential applications in medicinal chemistry.

Typical of amino acids and carboxylic acid derivatives. Some notable reactions include:

  • Oxidation Reactions: This compound can undergo oxidation to form corresponding carbonyl derivatives .
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Amine Reactions: The amino group can participate in nucleophilic substitutions or acylation reactions.

The biological activity of tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate is primarily linked to its structural features that resemble neurotransmitters or other biologically active molecules. Compounds of this type have been investigated for their potential as:

  • Neurotransmitter Modulators: They may interact with receptors in the central nervous system.
  • Antimicrobial Agents: Some bicyclic compounds exhibit antimicrobial properties, making them candidates for further pharmacological studies.

The synthesis of tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting materials containing appropriate functional groups are subjected to cyclization to form the bicyclic structure.
  • Functional Group Modifications: Subsequent reactions modify the functional groups to introduce the amino and carboxylate functionalities.
  • Purification Techniques: The final product is purified using techniques such as crystallization or chromatography to obtain high purity .

Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate has several potential applications, particularly in medicinal chemistry:

  • Drug Development: Its structural similarity to biologically active compounds makes it a candidate for drug design targeting neurological disorders.
  • Chemical Probes: It can be used as a chemical probe in research to study biological pathways involving neurotransmitters.

Studies examining the interactions of tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate with various biological targets are essential for understanding its pharmacological profile:

  • Receptor Binding Studies: These studies assess how well the compound binds to specific receptors in the brain.
  • Enzyme Inhibition Tests: Evaluating its ability to inhibit enzymes involved in neurotransmitter metabolism provides insights into its potential therapeutic effects.

Several compounds share structural similarities with tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate, including:

Compound NameStructure TypeKey Features
Tert-butyl 5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylateBicyclicContains an oxo group instead of an amino group
Tert-butyl trans-2,5-diazabicyclo[4.2.0]octaneBicyclicFeatures two nitrogen atoms in the ring structure
(6R)-3-bromo-3-methyl-8-Oxo-7-(phenoxyacetyl)amino derivativesBicyclicContains a bromo substituent and phenoxy group

These compounds highlight the versatility of bicyclic structures in medicinal chemistry while emphasizing the unique features of tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate, particularly its specific amino and carboxylic functionalities that could dictate its biological interactions and therapeutic potential.

XLogP3

1.2

Dates

Last modified: 08-19-2023

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